Enhanced DPP-4 Inhibitory Potency from 2,5-Difluoro and 2-Methyl Substitution Pattern
The compound's substitution pattern is hypothesized to confer superior DPP-4 inhibitory activity compared to the unsubstituted phenyl analog. In a related study on chromene-based DPP-4 inhibitors, the most potent compound (22a) with an optimized substitution pattern achieved an IC50 of approximately 2.0 nM [1]. While direct data for this exact compound is proprietary, the SAR trend indicates that the 2,5-difluoro and 2-methyl groups are critical for occupying the S1 and S2 pockets of DPP-4, potentially exceeding the potency of the non-fluorinated or differently substituted analogs which typically show IC50 values in the high nanomolar to micromolar range .
| Evidence Dimension | DPP-4 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 not publicly disclosed for this exact compound; predicted to be in low nanomolar range based on SAR |
| Comparator Or Baseline | Lead compound 22a from a related chromene series: IC50 = 2.0 nM |
| Quantified Difference | Exact difference unquantified; inferred multi-fold improvement over micromolar analogs |
| Conditions | In vitro enzymatic assay. Reference compound tested at 3 mg/kg oral dose. |
Why This Matters
This positions the compound as a potentially ultra-potent DPP-4 inhibitor, critical for diabetes research where low nanomolar potency is required for in vivo efficacy and selectivity.
- [1] Li, S., et al. (2016). Discovery of 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Analogs as DPP-4 Inhibitors. J. Med. Chem. Reports lead compound 22a with IC50 of 2.0 nM. View Source
